7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]heptanoic acid
Overview
Description
The compound “7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]heptanoic acid” is a chemical with the molecular formula C21H33NO4 . It is also known by the synonyms KMN-80 and CHEMBL4558749 . This compound has been shown to inhibit the formation of long term potentiation in rat hippocampal neurons in vitro . It is a research tool for studying the function of ion channels, as well as for pharmacology and ligand design studies .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolidinyl group attached to a heptanoic acid chain, with a hydroxy-methylnon-1-en-6-ynyl group also attached to the pyrrolidinyl group . The exact InChI string and SMILES notation for this compound can be found in the PubChem database .Physical And Chemical Properties Analysis
The compound has a molecular weight of 363.5 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its relative lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 11 . The exact mass and monoisotopic mass are 363.24095853 g/mol . The topological polar surface area is 77.8 Ų . The compound has a complexity of 543 .Scientific Research Applications
Material Science: Fatigue Damage Characterization
KMN-80 has been utilized in material science, particularly in the study of fatigue damage in KMN steel. Nonlinear ultrasonic testing methods have been applied to KMN steel to estimate the residual life of the material. This involves analyzing the nonlinear coefficient’s variation with fatigue cycles and correlating it with the initiation and growth of micro-cracks .
Molecular Biology: Kinetochore Architecture
In molecular biology, KMN-80 plays a role in understanding the kinetochore architecture. The kinetochore is a complex that is essential for chromosome segregation during cell division. Studies involving KMN-80 have provided insights into the rigidity, plasticity, and clustering of kinetochores, which are crucial for the accurate segregation of chromosomes .
Pharmaceutical Testing: Reference Standards
The compound is also significant in pharmaceutical testing as a high-quality reference standard. It ensures the accuracy of test results when determining the pharmacological or toxicological profiles of new drug candidates .
Chemical Engineering: Corrosion Resistance Analysis
In chemical engineering, KMN-80’s properties are analyzed for corrosion resistance. This is particularly relevant for materials used in harsh environments, such as in the construction of centrifugal compressor rotors, where high strength and toughness are required .
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO4/c1-3-4-7-10-17(2)19(23)14-12-18-13-15-20(24)22(18)16-9-6-5-8-11-21(25)26/h12,14,17-19,23H,3,5-6,8-11,13,15-16H2,1-2H3,(H,25,26)/b14-12+/t17-,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIUADIJQPJQEZ-VIDOSBHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(C=CC1CCC(=O)N1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1CCC(=O)N1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]heptanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does KMN-80 interact with the EP4 receptor, and what are the downstream effects of this interaction?
A1: KMN-80 acts as a full agonist of the prostaglandin E2 type 4 (EP4) receptor [1]. While the exact binding mode is not fully elucidated in the provided research, it's known that EP4 activation by agonists like KMN-80 leads to the activation of G protein-dependent pathways through Gαs. This, in turn, stimulates adenylate cyclase, ultimately increasing the synthesis of intracellular cyclic AMP (cAMP) [1]. This signaling cascade plays a role in various physiological processes, making EP4 receptor modulation a potential therapeutic target for conditions like bone healing and heart failure [1].
Q2: How does the structure of KMN-80 compare to its gem-difluoro analog KMN-159, and what is the impact of this structural difference on their potency as EP4 agonists?
A2: KMN-80 and KMN-159 share a very similar structure. The key difference lies in the presence of a gem-difluoro substitution alpha to the lactam ring carbonyl in KMN-159, which is absent in KMN-80 [2]. This seemingly small modification leads to a significant fivefold increase in potency for KMN-159 compared to KMN-80 [2]. Researchers hypothesize that this difference in potency might be attributed to variations in electronic properties and conformation, such as altered nitrogen hybridization and changes in the puckering of the lactam ring, induced by the difluoro substitution in KMN-159 [2].
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